Adenosine 5'-Phosphoramidate 1,3-Dicyclohexylguanidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-Phosphoramidate 1,3-Dicyclohexylguanidine typically involves multiple steps, starting with the preparation of adenosine derivatives. The phosphoramidate group is introduced through a phosphorylation reaction, while the dicyclohexylguanidine moiety is added via a coupling reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-Phosphoramidate 1,3-Dicyclohexylguanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, methanol, and acetonitrile. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Adenosine 5’-Phosphoramidate 1,3-Dicyclohexylguanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Adenosine 5’-Phosphoramidate 1,3-Dicyclohexylguanidine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adenosine derivatives and phosphoramidate-containing molecules. These compounds share some structural features but differ in their specific functional groups and overall molecular architecture.
Uniqueness
Adenosine 5’-Phosphoramidate 1,3-Dicyclohexylguanidine is unique due to its combination of adenosine, phosphoramidate, and dicyclohexylguanidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
CAS No. |
885120-84-3 |
---|---|
Molecular Formula |
C₂₃H₄₀N₉O₆P |
Molecular Weight |
569.59 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.